N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
説明
This compound is a benzamide derivative featuring a trifluoromethyl group and a chloro-substituted phenyl ring linked to a methoxyimidazo[1,2-b]pyridazine scaffold. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group on the imidazopyridazine ring may influence electronic properties and binding interactions.
特性
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c1-31-19-9-8-18-26-17(11-29(18)28-19)12-6-7-15(22)16(10-12)27-20(30)13-4-2-3-5-14(13)21(23,24)25/h2-11H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQLTUEKWTSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Chlorination: The chlorophenyl group is typically introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves coupling the chlorinated intermediate with a trifluoromethylbenzamide derivative under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, converting them to amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzaldehyde, while nucleophilic substitution of the chlorophenyl group could produce various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases or conditions, prompting studies into its pharmacological properties, toxicity, and efficacy.
Industry
In industrial applications, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a versatile intermediate in various manufacturing processes.
作用機序
The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with several derivatives in the evidence, particularly N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS 1383619-76-8) . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | CAS 1383619-76-8 |
|---|---|---|
| Core Scaffold | Imidazo[1,2-b]pyridazine with methoxy group | Imidazo[1,2-b]pyridazine with 2-fluoro-5-methoxyphenyl substituent |
| Amide Group | Benzamide (electron-withdrawing trifluoromethyl) | Pivalamide (bulky tert-butyl group) |
| Molecular Weight | Not explicitly provided (estimated ~480–500 g/mol based on analogues) | 486.469 g/mol |
| Key Substituents | -Cl, -CF₃, -OCH₃ | -CF₃, -F, -OCH₃ |
| Solubility | Likely low (trifluoromethyl and chloro groups reduce hydrophilicity) | Expected lower solubility due to pivalamide’s hydrophobicity |
Structural Implications :
Broader Context of Analogues
Other compounds in the evidence (e.g., N-(2-chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide, CAS 6793-02-8 ) and thiazolecarboxamide derivatives (e.g., BP 27384) share functional groups like chloro, trifluoromethyl, or benzamide. However, their distinct scaffolds (pyrazolo-pyrimidine vs. imidazopyridazine) suggest divergent biological targets or mechanisms.
Research Findings and Limitations
- Activity Data: No direct biological data for the target compound are available in the evidence. However, analogues like CAS 1383619-76-8 are often explored in oncology or inflammation due to kinase inhibition (e.g., JAK2 or ALK) .
- Synthetic Challenges : The imidazopyridazine core is synthetically complex; the presence of multiple halogen and trifluoromethyl groups may require specialized coupling reagents or protective strategies.
生物活性
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological mechanisms, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound belongs to the imidazo[1,2-b]pyridazine family and features several notable functional groups:
- Chloro substituent : Enhances lipophilicity and may influence binding affinity.
- Methoxy group : Potentially increases solubility and modifies electronic properties.
- Trifluoromethyl group : Known to enhance metabolic stability and bioactivity.
The molecular formula is with a molecular weight of 392.8 g/mol .
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide exhibits its biological activity through interactions with specific molecular targets. These interactions can modulate various cellular processes related to disease progression, particularly in cancer and infectious diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or microbial resistance.
- Receptor Modulation : It can interact with receptors that play critical roles in signaling pathways associated with cancer proliferation.
Pharmacological Properties
Research has indicated that this compound displays a range of pharmacological activities:
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Preliminary studies suggest it may possess significant activity against pathogens like Mycobacterium tuberculosis .
Case Studies and Research Findings
Several studies have focused on the biological activity of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide:
-
Antitumor Studies :
- A series of derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Notably, compounds exhibiting similar structural motifs showed IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis .
- Docking studies indicated favorable interactions with target proteins involved in cancer progression.
-
Antimicrobial Evaluation :
- The compound was screened against a panel of bacterial strains, showing promising inhibitory effects comparable to established antibiotics .
- Further investigations into the mechanism revealed that it disrupts bacterial cell wall synthesis.
Comparative Analysis
To better understand the unique features of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Similarities | Unique Features | Biological Activity |
|---|---|---|---|
| N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide | Imidazo[1,2-b]pyridazine core | Different substitution pattern | Moderate anticancer activity |
| 4-Chloro-5-(dimethylamino)-pyridazinone | Shares pyridazine structure | Varying functional groups | Antimicrobial properties |
| 5-(4-Methoxyphenyl)-substituted derivatives | Similar phenyl ring substitutions | Variations in additional substituents | Diverse biological activities |
Q & A
Basic: What synthetic strategies are commonly employed for constructing the imidazo[1,2-b]pyridazine core in this compound?
The imidazo[1,2-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. A general approach involves reacting 6-methoxypyridazine-3-amine with α-haloketones or α-haloaldehydes under basic conditions (e.g., K₂CO₃ in DMF) to form the fused imidazole ring . For example, coupling 6-methoxypyridazine-3-amine with 2-chloroacetophenone derivatives at elevated temperatures (80–100°C) yields the bicyclic core. Post-functionalization of the phenyl ring (e.g., chlorination or trifluoromethylation) is achieved using Ullmann coupling or Suzuki-Miyaura cross-coupling reactions .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during the introduction of the trifluoromethyl group?
The trifluoromethyl group is often introduced via nucleophilic substitution or radical-mediated pathways. A key challenge is avoiding defluorination or over-substitution. Optimization includes:
- Temperature control : Maintaining reactions at −20°C to 0°C using CF₃Cu or Langlois’ reagent (NaSO₂CF₃) to suppress side products .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reagent solubility while stabilizing intermediates.
- Catalytic systems : Pd(PPh₃)₄ or CuI catalysts improve regioselectivity during aryl-CF₃ bond formation .
Characterization of intermediates by LC-MS and ¹⁹F NMR is critical to track progress .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in imidazo[1,2-b]pyridazine at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₁H₁₄ClF₃N₄O₂ requires m/z 466.0752) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the 2-chloro substituent’s position on the phenyl ring) .
Advanced: How can contradictory biochemical efficacy data across studies be systematically addressed?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay variability : Standardize protocols (e.g., consistent ATP concentrations in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound dispersion .
- Off-target profiling : Employ chemoproteomics (e.g., affinity pulldown with SILAC labeling) to identify non-canonical targets .
Basic: What structural modifications are explored to enhance this compound’s pharmacokinetic properties?
Common derivatizations include:
- Bioisosteric replacement : Substituting the trifluoromethyl group with a cyano or sulfonamide group to improve metabolic stability .
- Peripheral substituent tuning : Introducing hydrophilic groups (e.g., hydroxyl or morpholine) on the benzamide moiety to enhance aqueous solubility .
Advanced: What computational methods are used to predict SAR for imidazo[1,2-b]pyridazine derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on key residues (e.g., hinge-region hydrogen bonds with the imidazo[1,2-b]pyridazine N-atom) .
- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., replacing Cl with F) using explicit solvent MD simulations .
- ADMET prediction : SwissADME or ADMETlab2.0 forecasts bioavailability, CYP inhibition, and hERG liability .
Basic: How is crystallographic data utilized to validate the compound’s 3D structure?
Single-crystal X-ray diffraction confirms bond lengths (e.g., C-Cl ≈ 1.73 Å), angles, and packing motifs. Mercury software (CCDC) visualizes intermolecular interactions (e.g., π-π stacking between imidazo[1,2-b]pyridazine and benzamide rings) and refines thermal displacement parameters .
Advanced: What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Ensemble docking : Test multiple protein conformations (e.g., from NMR or MD trajectories) to account for target flexibility .
- WaterMap analysis : Identifies displaceable water molecules in binding pockets that may alter ligand affinity .
- Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates (kₒₙ/kₒff) to correlate with docking scores .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
